molecular formula C14H23ClN2O2 B1388955 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride CAS No. 1185293-60-0

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride

Cat. No. B1388955
CAS RN: 1185293-60-0
M. Wt: 286.8 g/mol
InChI Key: CYMLESHEKLATNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is a biochemical used for proteomics research . The compound has a molecular formula of C14H22N2O2•HCl and a molecular weight of 286.8 .


Molecular Structure Analysis

The InChI code for 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.8 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has several unique properties that make it a valuable tool for a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of coordination complexes. It has also been used in the study of enzyme kinetics and for the study of protein-protein interactions.

Mechanism of Action

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride acts as a proton donor, donating a proton to the target molecule. The piperazine ring is able to form hydrogen bonds with the target molecule, and the p-tolyloxy group can act as an electron donor. The proton transfer causes the target molecule to become more reactive and can lead to the formation of new bonds or the breaking of existing ones.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and adenosine deaminase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both water and organic solvents. It is also relatively stable and has a low toxicity profile. The main limitation of this compound is that it is not very soluble in non-polar solvents, which can limit its use in certain types of experiments.

Future Directions

The potential applications of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride are still being explored. It is likely that it will continue to be used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of coordination complexes. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic agents. Finally, the synthesis of novel derivatives of this compound may lead to the development of compounds with improved properties.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMLESHEKLATNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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